![molecular formula C20H22N2O3S B2636495 N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-26-2](/img/structure/B2636495.png)
N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of this compound includes a sulfonamide group attached to a hexahydropyrido[3,2,1-ij]quinoline ring, which itself is substituted with a 2,6-dimethylphenyl group.Applications De Recherche Scientifique
Antimicrobial Applications
Research indicates that derivatives of quinoline clubbed with sulfonamide moiety show promising antimicrobial properties. A study synthesized new compounds to serve as antimicrobial agents, demonstrating significant activity against Gram-positive bacteria, highlighting the potential of these compounds in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Antitumor Activity
Quinoline sulfonamide derivatives have been synthesized and evaluated for their potential as tubulin polymerization inhibitors, showing inhibitory effects on the proliferation of cancer cell lines. This suggests their application as a new class of anticancer agents, with specific derivatives exhibiting strong anticancer activities (Molecules, 2022).
Chemical Synthesis and Drug Development
The synthesis of quinoxaline derivatives, involving quinolines, has been reported to utilize dimethyl sulfoxide in a novel, efficient, and green method, opening avenues for the development of N-heterocycle-fused quinoxalines and other related compounds. This method provides moderate to excellent yields, showcasing the versatility of quinoline derivatives in synthesizing complex molecules (The Journal of Organic Chemistry, 2017).
Hybrid Compound Development
Sulfonamide-based hybrid compounds, incorporating pharmaceutical active scaffolds like quinoline, have been explored for various pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor activities. The review on two-component sulfonamide hybrids emphasizes the significance of these compounds in medicinal chemistry, offering insights into designing and developing potent hybrid agents (Current Medicinal Chemistry, 2022).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-5-3-6-14(2)19(13)21-26(24,25)17-11-15-7-4-10-22-18(23)9-8-16(12-17)20(15)22/h3,5-6,11-12,21H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRNRWZIFGKFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)

![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)
![2,4-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636417.png)
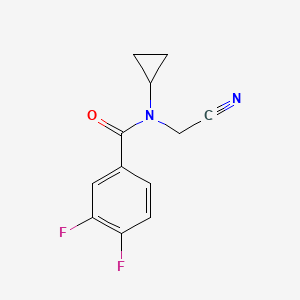
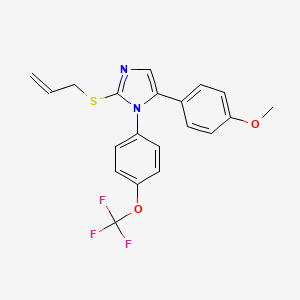
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2636421.png)
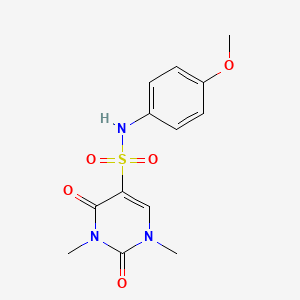
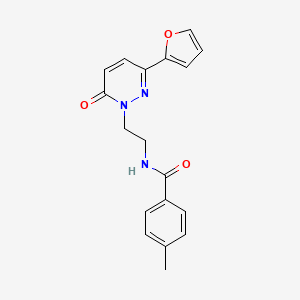

![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)
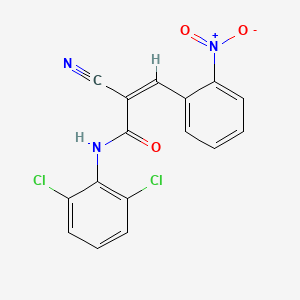

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)